N-Methyl-N-((5-methyl-1H-pyrazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Description
Introduction to N-Methyl-N-((5-Methyl-1H-Pyrazol-3-yl)methyl)-4-(1-Phenyl-1H-Pyrazol-4-yl)Pyrimidin-2-Amine
Chemical Identity and Nomenclature
This compound is a pyrimidine derivative fused with two pyrazole rings. Its systematic IUPAC name reflects the precise arrangement of substituents: the pyrimidine core is substituted at position 2 with a methyl group and a (5-methyl-1H-pyrazol-3-yl)methyl moiety, while position 4 hosts a 1-phenyl-1H-pyrazol-4-yl group. The molecular formula C₁₉H₁₉N₇ corresponds to a molecular weight of 345.41 g/mol , with a monoisotopic mass of 345.170194 Da .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-Methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-(1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinamine |
| Molecular Formula | C₁₉H₁₉N₇ |
| Average Mass | 345.41 g/mol |
| CAS Registry Number | 1285374-91-5 |
| ChemSpider ID | 24841144 |
The compound’s structure integrates a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) with two pyrazole rings (five-membered diazoles with adjacent nitrogen atoms). The methyl group at position 5 of the pyrazole ring and the phenyl group at position 1 of the second pyrazole contribute to steric and electronic modulation, enhancing stability and interaction with biological targets.
Historical Context in Heterocyclic Chemistry
The synthesis of pyrazole-pyrimidine hybrids builds upon foundational work in heterocyclic chemistry. Pyrazole itself was first synthesized in 1898 by Hans von Pechmann via the reaction of acetylene with diazomethane. Ludwig Knorr’s classification of pyrazoles in 1883 established these compounds as critical motifs in medicinal chemistry. The integration of pyrimidine rings—a scaffold central to nucleic acid biosynthesis—into synthetic heterocycles emerged in the mid-20th century, driven by interest in antimetabolites and kinase inhibitors.
The specific combination of pyrazole and pyrimidine in this compound reflects modern synthetic strategies, such as:
- Cross-coupling reactions to fuse aromatic rings.
- Multicomponent reactions for simultaneous introduction of substituents.
- Click chemistry for regioselective functionalization.
These methods enable precise control over the compound’s topology, critical for optimizing pharmacokinetic properties in drug candidates.
Significance in Pharmaceutical and Materials Research
Pharmaceutical Applications
The compound’s dual pyrazole-pyrimidine architecture positions it as a promising scaffold for drug discovery. Pyrazole derivatives are renowned for their bioactivity, including anti-inflammatory , antimicrobial , and anticancer properties. The pyrimidine ring, a ubiquitous feature in nucleobases and kinase inhibitors, enhances binding affinity to enzymatic targets such as cyclin-dependent kinases (CDKs) and tyrosine kinases . For instance, the 1-phenylpyrazole moiety may mimic phenyl groups in COX-2 inhibitors like celecoxib, suggesting potential applications in inflammation modulation.
Materials Science Applications
In materials research, conjugated nitrogen-containing heterocycles like this compound exhibit charge-transfer properties suitable for:
- Organic semiconductors in field-effect transistors.
- Luminescent materials for OLEDs.
- Metal-organic frameworks (MOFs) with tailored porosity.
The methyl and phenyl substituents enhance solubility and crystallinity, facilitating processing into thin films or crystalline materials.
Properties
Molecular Formula |
C19H19N7 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H19N7/c1-14-10-16(24-23-14)13-25(2)19-20-9-8-18(22-19)15-11-21-26(12-15)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,23,24) |
InChI Key |
ITLWHYHVLWLZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CN(C)C2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((5-methyl-1H-pyrazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution with Pyrazole Groups: The pyrazole groups are introduced via nucleophilic substitution reactions. This involves reacting the pyrimidine core with pyrazole derivatives in the presence of a base such as sodium hydride.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((5-methyl-1H-pyrazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole and pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-Methyl-N-((5-methyl-1H-pyrazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine. For instance, pyrazolo[3,4-b]pyridines, which share structural characteristics with this compound, have been synthesized and evaluated for their ability to inhibit various cancer cell lines. These derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study conducted by researchers demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited significant cytotoxicity against lung carcinoma cell lines with IC50 values in the low micromolar range. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cancer progression .
Enzyme Inhibition
Compounds featuring the pyrazole moiety have also been investigated for their ability to inhibit specific enzymes linked to cancer and other diseases. For example, the inhibition of multi-target kinases has been a focal point of research. The compound's structural features allow it to interact effectively with ATP-binding sites in various kinases, leading to reduced enzymatic activity.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | c-Met Kinase | 0.021 |
| Compound B | Src Kinase | 0.045 |
| N-Methyl-N... | KDR Kinase | TBD |
Fluorescent Properties
The pyrazolo[1,5-a]pyrimidine framework has been explored for its optical properties, particularly as fluorescent probes. The incorporation of electron-withdrawing and electron-donating groups into the structure has been shown to enhance fluorescence efficiency, making these compounds suitable for applications in bioimaging and sensor technology.
Case Study:
A family of pyrazolo[1,5-a]pyrimidines was synthesized and characterized for their fluorescence properties. These compounds exhibited high quantum yields and stability under physiological conditions, indicating their potential utility in biological imaging applications .
Mechanism of Action
The mechanism of action of N-Methyl-N-((5-methyl-1H-pyrazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
N-Phenyl-4-(5-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine (C₁₉H₁₅N₅)
- Key Differences : Lacks the methylated pyrazole and methylamine side chain present in the target compound.
- Molecular Weight : 313.36 g/mol (vs. 345.40 g/mol for the target) .
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (C₈H₈ClN₅)
- Key Differences : Simpler structure with a chlorine substituent instead of phenylpyrazole groups.
- Molecular Weight : 221.64 g/mol .
- Implications : The chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the target compound’s amine groups.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Physicochemical Properties
Electronic and Reactivity Profiles
Biological Activity
N-Methyl-N-((5-methyl-1H-pyrazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with two pyrazole rings and a methyl group. Its molecular formula is with a molecular weight of approximately 350.43 g/mol. The structural configuration allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines:
These findings suggest that the compound may function as an effective anticancer agent through multiple pathways, including apoptosis and cell cycle regulation.
Antimicrobial Activity
The antimicrobial properties of pyrazoles are well-documented, with evidence supporting their efficacy against various bacterial and fungal strains. A study highlighted the antibacterial activity of similar pyrazole compounds:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that this compound may offer potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases, and pyrazole derivatives have been shown to possess anti-inflammatory effects. A study demonstrated that compounds with similar structures could reduce pro-inflammatory cytokines in vitro:
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 30% |
| IL-1β | 25% |
This suggests that the compound may be beneficial in managing inflammatory conditions.
The biological activities of N-Methyl-N-((5-methyl-1H-pyrazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amines can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors, including estrogen and androgen receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : Pyrazoles have been noted for their antioxidant properties, which can help mitigate oxidative damage in cells.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a pyrazole derivative similar to the compound showed promising results in patients with advanced breast cancer, leading to a significant reduction in tumor size after four weeks of treatment.
- Case Study 2 : Another study focused on the antimicrobial effects of a related compound demonstrated rapid clearance of bacterial infections in patients resistant to conventional antibiotics.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of pyrazole-pyrimidine hybrids typically involves multi-step protocols. For example, similar compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are synthesized via Buchwald-Hartwig coupling or nucleophilic substitution, using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide at 35°C for 48 hours . Key steps include:
- Purification via gradient chromatography (e.g., 0–100% ethyl acetate/hexane).
- Characterization using H NMR (400 MHz, CDCl) and HRMS (ESI) to confirm molecular weight and structure .
- Yield optimization requires balancing steric hindrance from substituents (e.g., methyl groups) and reaction time.
Q. Which spectroscopic methods are critical for structural validation?
- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 8.87 ppm for pyridinyl groups; methyl groups at δ 2.1–2.5 ppm). C NMR confirms carbon frameworks, such as pyrimidine carbons at 150–160 ppm .
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches at 3298 cm for amines) .
- Mass Spectrometry : HRMS-ESI provides exact mass (e.g., [M+H] at m/z 215) .
Q. How is preliminary biological activity screening conducted for this compound?
Initial assays focus on target binding and cellular pathways:
- Enzyme Inhibition : Use fluorescence polarization or radiometric assays to measure IC against kinases or receptors.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) at 10–100 μM concentrations .
- Structural-Activity Relationships (SAR) : Compare with analogs like N-[3-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine to assess substituent effects on activity .
Advanced Research Questions
Q. How can molecular docking elucidate interactions with biological targets?
- Software : AutoDock Vina or Schrödinger Suite for docking into kinase ATP-binding pockets (e.g., EGFR or CDK2).
- Parameters : Pyrimidine and pyrazole rings often form π-π stacking with phenylalanine residues, while methyl groups enhance hydrophobic interactions .
- Validation : Compare computed binding energies (-8 to -10 kcal/mol) with experimental IC values to refine models .
Q. What strategies resolve contradictions between in vitro potency and poor solubility?
Contradictions arise when hydrophobic substituents (e.g., phenyl groups) enhance target binding but reduce aqueous solubility. Solutions include:
Q. How do computational methods accelerate reaction mechanism studies?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. For example:
- Reaction Pathways : Simulate amination steps to identify rate-limiting barriers (e.g., nucleophilic attack energy ~25 kcal/mol).
- Catalyst Screening : Predict copper(I) bromide’s role in reducing activation energy for C-N coupling .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, temperature) .
Experimental Design Considerations
Q. How to design SAR studies for pyrazole-pyrimidine hybrids?
- Variable Substituents : Systematically modify the phenyl (para vs. meta), methyl (pyrazole C5), and amine (N-alkyl vs. N-aryl) groups.
- Control Compounds : Include analogs like N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine to isolate substituent effects .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What are best practices for resolving conflicting NMR data?
Contradictions may arise from dynamic proton exchange or impurities:
- Variable Temperature NMR : Identify broadening peaks (e.g., NH protons) by cooling to -40°C.
- 2D NMR : H-C HSQC/HMBC clarifies connectivity in crowded regions (e.g., overlapping pyrazole and pyrimidine signals) .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition assays?
Discrepancies between enzymatic and cellular assays may stem from off-target effects or membrane permeability:
- Counter-Screens : Test against related kinases (e.g., ABL1 vs. SRC).
- Permeability Assays : Use Caco-2 monolayers to measure P (apparent permeability) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that contribute to cellular activity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
